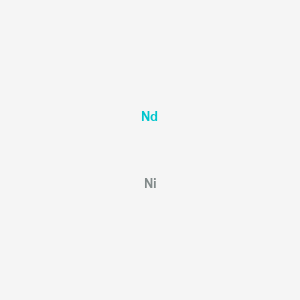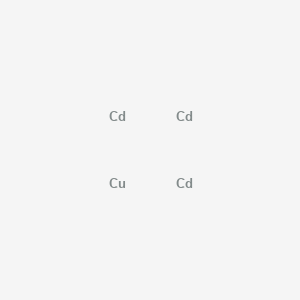
Cadmium;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium and copper are two heavy metals that form an alloy known as cadmium copper. This alloy is notable for its enhanced strength and hardness compared to pure copper, with only a slight reduction in electrical conductivity. Cadmium copper is used in various industrial applications, including electrical conductors and components that require high strength and durability.
准备方法
Synthetic Routes and Reaction Conditions
Cadmium copper can be synthesized through several methods. One common approach involves the electroplating of cadmium onto copper. This process typically uses an electrolytic bath containing cadmium salts, where copper acts as the cathode. The cadmium ions are reduced and deposited onto the copper surface.
Another method involves the direct alloying of cadmium and copper. This process requires melting both metals together at high temperatures, followed by casting the molten alloy into the desired shape. The reaction conditions include maintaining a controlled atmosphere to prevent oxidation and ensuring uniform mixing of the metals.
Industrial Production Methods
In industrial settings, cadmium copper is often produced through a combination of electroplating and alloying techniques. The electroplating process is used to create a thin layer of cadmium on copper components, which are then subjected to heat treatment to form a uniform alloy. This method ensures precise control over the cadmium content and results in a high-quality alloy with consistent properties.
化学反应分析
Types of Reactions
Cadmium copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cadmium in the alloy can oxidize to form cadmium oxide (CdO) when exposed to air at elevated temperatures. Copper can also oxidize to form copper oxide (CuO).
Reduction: Cadmium and copper ions can be reduced from their respective oxides using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Cadmium and copper can participate in substitution reactions with other metals or ligands, forming new compounds or alloys.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas, carbon monoxide, or other reducing agents.
Substitution: Metal salts or ligands in aqueous or non-aqueous solutions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and copper oxide (CuO).
Reduction: Metallic cadmium and copper.
Substitution: Various cadmium and copper compounds, depending on the reagents used.
科学研究应用
Cadmium copper has numerous scientific research applications across various fields:
Chemistry: Used as a catalyst in chemical reactions and as a material for electrodes in electrochemical studies.
Biology: Studied for its effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Investigated for its potential use in medical devices and as a component in certain diagnostic tools.
Industry: Widely used in the manufacturing of electrical conductors, connectors, and other components that require high strength and durability.
作用机制
The mechanism by which cadmium copper exerts its effects depends on the specific application. In biological systems, cadmium can bind to proteins and enzymes, disrupting their function and leading to toxic effects. Copper, on the other hand, can participate in redox reactions, generating reactive oxygen species that can cause cellular damage.
At the molecular level, cadmium can interfere with calcium signaling pathways and disrupt the function of mitochondria, leading to oxidative stress and apoptosis. Copper can also interact with various cellular components, including DNA and proteins, affecting their structure and function.
相似化合物的比较
Cadmium copper can be compared to other similar alloys and compounds, such as:
Zinc copper: An alloy with similar properties but lower toxicity compared to cadmium copper.
Nickel copper: Known for its high corrosion resistance and strength, often used in marine and chemical processing applications.
Lead copper: Used in applications requiring high density and radiation shielding, but with higher toxicity than cadmium copper.
Cadmium copper is unique in its combination of high strength, hardness, and relatively low reduction in electrical conductivity, making it suitable for specific industrial applications where these properties are critical.
Conclusion
Cadmium copper is a versatile alloy with a wide range of applications in various fields. Its unique properties make it valuable for industrial, scientific, and medical uses. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in developing new applications and improving existing ones.
属性
CAS 编号 |
12356-82-0 |
|---|---|
分子式 |
Cd3Cu |
分子量 |
400.79 g/mol |
IUPAC 名称 |
cadmium;copper |
InChI |
InChI=1S/3Cd.Cu |
InChI 键 |
LHDXFFPVPSPCMN-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cd].[Cd].[Cd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


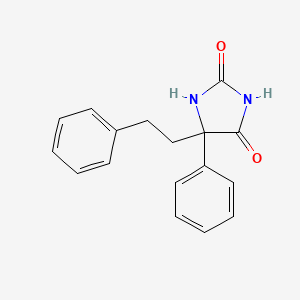
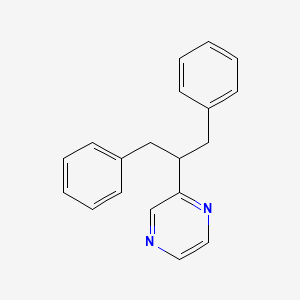


![Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid](/img/structure/B14731241.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
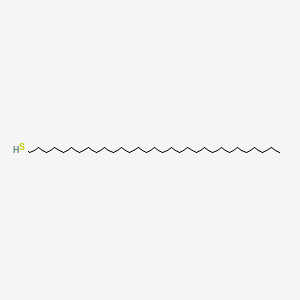
![N-[4-(4-benzhydrylpiperazine-1-carbonyl)phenyl]-5-chloro-thiophene-2-sulfonamide](/img/structure/B14731261.png)
![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)


